Product packaging for 1,3,3-Trimethylbicyclo[2.2.2]octan-2-one(Cat. No.:CAS No. 144340-75-0)

1,3,3-Trimethylbicyclo[2.2.2]octan-2-one

Cat. No.: B12565009
CAS No.: 144340-75-0
M. Wt: 166.26 g/mol
InChI Key: SMWQXDIDJQZSOE-UHFFFAOYSA-N
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Description

1,3,3-Trimethylbicyclo[2.2.2]octan-2-one is a bicyclic ketone of interest in organic chemistry and fragrance research. This compound features the rigid, symmetrical bicyclo[2.2.2]octane scaffold, a structure that is a subject of ongoing methodological research in organic synthesis, including investigations into novel routes such as sequential Michael reactions . Researchers value this core structure for its three-dimensionality and potential in developing molecules with complex steric properties. The specific substitution pattern of the 1,3,3-trimethyl groups on the bicyclic framework makes it a valuable intermediate and analog in the exploration of structure-activity relationships. Bicyclo[2.2.2]octane derivatives, particularly those with oxygen-containing functional groups, have documented utility in the development of novel fragrance materials . These compounds can contribute woody, camphoraceous, or saturated elastomer notes to compositions for perfumery, cosmetics, and functional consumer products . Furthermore, structurally related bicyclic terpenoid systems, such as fenchone, are recognized for their role as synthetic intermediates in medicinal chemistry, particularly in the design of novel cannabinoid receptor ligands, highlighting the potential of this chemical architecture in bio-oriented research . This product is intended for laboratory research purposes only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O B12565009 1,3,3-Trimethylbicyclo[2.2.2]octan-2-one CAS No. 144340-75-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144340-75-0

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1,3,3-trimethylbicyclo[2.2.2]octan-2-one

InChI

InChI=1S/C11H18O/c1-10(2)8-4-6-11(3,7-5-8)9(10)12/h8H,4-7H2,1-3H3

InChI Key

SMWQXDIDJQZSOE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C1=O)(CC2)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1,3,3 Trimethylbicyclo 2.2.2 Octan 2 One and Its Analogues

Construction of the Bicyclo[2.2.2]octan-2-one Skeleton

The formation of the bicyclo[2.2.2]octan-2-one core is a pivotal step in the synthesis of fenchone (B1672492) and related compounds. Various powerful reactions have been developed to assemble this bridged system, each with its own advantages in terms of efficiency and stereocontrol.

Intramolecular and Intermolecular Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of the bicyclo[2.2.2]octane skeleton. nih.govkhanacademy.orgnih.govoregonstate.eduyoutube.com The [4+2] cycloaddition between a conjugated diene and a dienophile directly forms a six-membered ring, which is the cornerstone of the bicyclic system.

Intermolecular Diels-Alder reactions often involve the use of a cyclohexadiene derivative as the diene component and a suitable dienophile. The reactivity of the diene and dienophile can be enhanced by the introduction of electron-donating and electron-withdrawing groups, respectively. youtube.com For instance, the reaction of a 1,3-cyclohexadiene (B119728) with an activated dienophile can yield a bicyclo[2.2.2]octene derivative, which can then be converted to the saturated ketone through standard reduction methods.

Intramolecular Diels-Alder (IMDA) reactions offer a highly efficient route to the bicyclo[2.2.2]octane core, often with a high degree of stereocontrol. In this approach, the diene and dienophile are tethered within the same molecule. Upon heating or in the presence of a Lewis acid catalyst, the molecule undergoes a cyclization to form the bridged bicyclic system. The regioselectivity of the IMDA reaction can be influenced by the nature of the substituents on the diene and dienophile. nih.gov

A notable example involves the Wessely oxidation of 2-alkenylphenols, which generates 6-alkenyl-6-hydroxycyclohexa-2,4-dienones in situ. These intermediates can then undergo a spontaneous intramolecular Diels-Alder reaction to furnish bicyclo[2.2.2]octenone derivatives.

Diene PrecursorDienophileConditionsProductReference
2-AlkenylphenolInternalLead tetraacetate, Acetic AcidBicyclo[2.2.2]octenone derivative nih.gov
1,3-CyclohexadieneSubstituted alkeneHeat or Lewis AcidBicyclo[2.2.2]octene derivative khanacademy.orgyoutube.com

Annulation Strategies for Bridged Ketone Formation

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are fundamental to the synthesis of bicyclic systems. The Robinson annulation, a classic and versatile method, has been widely applied for the construction of six-membered rings and can be adapted for the synthesis of bicyclo[2.2.2]octan-2-one derivatives. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org

The Robinson annulation typically involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to close the ring. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org For the synthesis of the bicyclo[2.2.2]octane skeleton, a suitably substituted cyclohexanone (B45756) can serve as the starting material. The key is to generate an enolate that can undergo a conjugate addition to a Michael acceptor, leading to an intermediate that, upon intramolecular cyclization, forms the second six-membered ring of the bicyclic system.

A specific strategy for a close analogue, 1,3,3-trimethylbicyclo[2.2.2]octan-2,6-dione, highlights a multi-step annulation approach. This synthesis commenced from a protected 6-hydroxy-1-methylbicyclo[2.2.2]octan-2-one. The gem-dimethyl group at the C3 position was introduced via methylation of the corresponding enolate. Subsequent deprotection and oxidation furnished the target diketone. lookchem.com This sequence demonstrates how a series of reactions can be orchestrated to build up the complexity of the bicyclic system.

Starting MaterialKey ReagentsKey IntermediateProductReference
Cyclohexanone derivativeMichael acceptor, Base1,5-DiketoneBicyclo[2.2.2]octan-2-one derivative wikipedia.orglibretexts.org
6-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one derivativet-BuOK, MeI6-Hydroxy-1,3,3-trimethylbicyclo[2.2.2]octan-2-one1,3,3-Trimethylbicyclo[2.2.2]octan-2,6-dione lookchem.com

Tandem Reactions and Cascades in Bicyclic System Synthesis

Tandem or cascade reactions, where multiple bond-forming events occur in a single operational step, offer an elegant and efficient approach to complex molecules like 1,3,3-trimethylbicyclo[2.2.2]octan-2-one. 20.210.105nih.govrsc.org These reactions minimize the number of synthetic steps, reduce waste, and can often lead to high levels of stereocontrol.

One powerful tandem strategy for the synthesis of the bicyclo[2.2.2]octan-2-one skeleton involves a sequential Michael addition. The reaction of a cross-conjugated enolate, derived from a cyclohexenone, with a Michael acceptor like methyl vinyl ketone can directly lead to the bicyclic system. The initial Michael addition is followed by an intramolecular conjugate addition, effectively closing the second ring in a single pot.

Enzyme-catalyzed cascade reactions have also emerged as a powerful tool in organic synthesis. For instance, a one-pot tandem reaction using a galactose oxidase and an aldehyde oxidase has been employed for the conversion of alcohols to carboxylic acids, showcasing the potential of enzymatic cascades in complex transformations. rsc.org While not directly applied to fenchone synthesis, this highlights the growing importance of biocatalysis in developing efficient and sustainable synthetic routes.

Stereoselective and Enantioselective Synthesis of this compound

The presence of stereocenters in this compound and its analogues necessitates the development of stereoselective and enantioselective synthetic methods. Controlling the three-dimensional arrangement of atoms is crucial for applications in fragrance chemistry and as chiral building blocks in organic synthesis.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. scielo.org.mxsigmaaldrich.comnih.gov After the desired stereocenter has been established, the auxiliary is removed and can often be recycled. This strategy has been successfully applied to the synthesis of various chiral compounds, and the principles can be extended to the synthesis of enantiomerically enriched bicyclo[2.2.2]octan-2-one derivatives.

Commonly used chiral auxiliaries are often derived from readily available natural products such as amino acids, terpenes, or alkaloids. Examples include ephedrine (B3423809) and pseudoephedrine derivatives, oxazolidinones (Evans auxiliaries), and sulfur-based auxiliaries. scielo.org.mxsigmaaldrich.com

In the context of synthesizing bicyclo[2.2.2]octan-2-one analogues, a chiral auxiliary can be attached to a precursor molecule to direct a key bond-forming reaction, such as a Diels-Alder reaction or an alkylation. For instance, a chiral auxiliary could be appended to the dienophile in a Diels-Alder reaction to induce facial selectivity, leading to the formation of a specific enantiomer of the bicyclic product. Similarly, the alkylation of an enolate derived from a ketone bearing a chiral auxiliary can proceed with high diastereoselectivity.

A formal synthesis of (-)-patchouli alcohol, which shares a similar bicyclic core, utilized (-)-carvone (B1668593) as a chiral starting material, which can be considered a type of chiral pool approach that is conceptually related to the use of chiral auxiliaries. researchgate.net

Chiral Auxiliary TypeApplicationKey FeatureReference
Ephedrine DerivativesAsymmetric Alkylation, Aldol ReactionsFormation of rigid chelated intermediates sigmaaldrich.com
Oxazolidinones (Evans)Asymmetric Alkylation, Aldol, Diels-AlderSteric shielding of one face of the enolate sigmaaldrich.com
Sulfur-based AuxiliariesAsymmetric Michael Additions, Aldol ReactionsHigh diastereoselectivity and ease of removal scielo.org.mx

Asymmetric Catalysis in Bicyclo[2.2.2]octan-2-one Synthesis

Asymmetric catalysis is a powerful strategy for the synthesis of chiral molecules, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. nih.gov This approach is often more atom-economical and efficient than the use of stoichiometric chiral auxiliaries.

For the synthesis of chiral bicyclo[2.2.2]octan-2-one derivatives, various asymmetric catalytic methods can be envisioned. For example, an enantioselective Diels-Alder reaction can be catalyzed by a chiral Lewis acid. The chiral catalyst coordinates to the dienophile, creating a chiral environment that directs the approach of the diene to one face of the dienophile, resulting in an enantiomerically enriched bicyclic product.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a particularly attractive field in asymmetric synthesis. Chiral amines, thioureas, and phosphoric acids have been shown to be effective catalysts for a wide range of transformations. arkat-usa.org For instance, proline and its derivatives can catalyze asymmetric aldol and Michael reactions, which could be applied to the enantioselective synthesis of precursors to this compound.

The enantioselective synthesis of biphenols from 1,4-diketones through a traceless central-to-axial chirality exchange process highlights the sophisticated strategies being developed in asymmetric catalysis. nih.gov While this specific example does not directly produce a bicyclo[2.2.2]octan-2-one, the underlying principle of using a chiral catalyst to control the stereochemical outcome of a complex transformation is highly relevant.

Catalysis TypeReactionCatalyst ExampleKey Principle
Chiral Lewis Acid CatalysisDiels-Alder ReactionChiral Boron or Titanium ComplexesCoordination to dienophile to induce facial selectivity
OrganocatalysisAldol/Michael ReactionsProline and its derivativesFormation of chiral enamines or iminium ions
OrganocatalysisMorita-Baylis-Hillman ReactionChiral Thiourea DerivativesActivation of electrophile and nucleophile

Chemoenzymatic and Biocatalytic Transformations for Stereocontrol

The quest for enantiomerically pure bicyclic compounds has increasingly turned to enzymatic and biocatalytic methods, which offer unparalleled stereoselectivity. While specific chemoenzymatic routes to this compound are not extensively documented in dedicated studies, the principles are well-established through research on related terpene cyclizations.

Biocatalytic head-to-tail cyclization, a key process in the natural biosynthesis of terpenes, has been harnessed for synthetic purposes. chemrxiv.org Squalene-hopene cyclases (SHCs), for instance, are powerful biocatalysts that orchestrate complex cationic cyclization cascades to form the carbon skeleton with a high degree of three-dimensional control in a single, atom-economical step. chemrxiv.org Research has demonstrated that these enzymatic processes are highly customizable through mechanism-guided enzyme engineering and by tailoring the substrate. chemrxiv.org This biomimetic strategy holds significant promise for accessing a vast array of head-to-tail-fused scaffolds, including the bicyclo[2.2.2]octane core, thereby streamlining the synthesis of complex molecules. chemrxiv.org

One-pot chemoenzymatic syntheses have also been reported, highlighting the synergy between chemical and biological catalysis. documentsdelivered.com These hybrid approaches can significantly shorten synthetic routes to valuable compounds. For example, the total synthesis of the protoilludane aryl ester (+)-armillarivin has been achieved through a chemoenzymatic process, demonstrating the power of this strategy in natural product synthesis. ugr.es

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

The construction of the bicyclo[2.2.2]octane framework relies heavily on carbon-carbon bond-forming reactions where diastereoselective control is paramount for defining the molecule's three-dimensional architecture. Key strategies include sequential Michael additions and Diels-Alder reactions.

Sequential Michael additions have emerged as a potent alternative to traditional Diels-Alder reactions for preparing bicyclo[2.2.2]octan-2-ones. blucher.com.br In one approach, the reaction of a cross-conjugated enolate with an α,β-unsaturated ketone like methyl vinyl ketone (MVK) can lead directly to the bicyclic system. blucher.com.br For instance, the treatment of 5,5-dimethylcyclohex-2-enone (B1593525) with LDA and MVK yields the corresponding bicyclo[2.2.2]octan-2-one as a mixture of diastereoisomers. blucher.com.br The success of this cyclization is often favored by the absence of significant steric hindrance. blucher.com.br This methodology allows for the conversion of readily available 1,3-diketones into the desired bicyclic ketones. blucher.com.br

The Diels-Alder reaction remains a cornerstone for constructing the bicyclo[2.2.2]octane skeleton. google.comescholarship.org The cycloaddition between a substituted cyclohexadienone and a dienophile can establish the bicyclic framework in a single step. google.com However, achieving high stereoselectivity can be challenging and may be hindered by issues such as unexpected polymerization. escholarship.org Lewis acid catalysis is often employed to improve diastereoselection in these reactions. Research has shown that reacting a trimethylsilyl (B98337) dienolate ether with chiral acrylates under Lewis acid catalysis can enhance the diastereomeric excess of the resulting bicyclo[2.2.2]octanes. researchgate.net

Another effective method involves an intramolecular aldol condensation. The preparation of 1,3,3-trimethylbicyclo[2.2.2]octan-2,6-dione, a key intermediate, was achieved via an intramolecular aldol reaction of a diketo-aldehyde precursor, showcasing a powerful cyclization strategy. lookchem.com

Table 1: Diastereoselective C-C Bond Forming Reactions for Bicyclo[2.2.2]octane Synthesis

Reaction TypeReactantsCatalyst/ConditionsKey FindingsReference
Sequential Michael Addition5,5-Dimethylcyclohex-2-enone + Methyl Vinyl Ketone (MVK)LDA, 0°CForms bicyclo[2.2.2]octan-2-one structure in one pot as a diastereomeric mixture. blucher.com.br
Diels-Alder ReactionLithium dienolate + Chiral acrylatesLewis AcidImproved diastereoselection compared to the reaction without a catalyst. researchgate.net
Intramolecular Aldol Condensation3-(2-Oxo-propyl)-3-methyl-cyclohexane-1,2-dioneBasic (e.g., piperidine (B6355638) acetate) or acidic conditionsCyclization to form 1,3,3-trimethylbicyclo[2.2.2]octan-2,6-dione, a key intermediate. lookchem.com

Derivatization from Precursor Bicyclic Compounds and Natural Products

Synthesizing complex target molecules like this compound can be efficiently achieved by modifying existing bicyclic structures or readily available natural products. This approach leverages the inherent stereochemistry of the starting materials to build complexity.

A notable synthesis of an important precursor, 1,3,3-trimethylbicyclo[2.2.2]octan-2,6-dione, starts from a derivative of carvone, a natural product. lookchem.comresearchgate.net The multi-step synthesis involves the creation of a key cyclohexane (B81311) precursor which then undergoes an intramolecular aldol condensation to form the desired bicyclo[2.2.2]octane system. lookchem.com Specifically, the synthesis of enantiomerically pure 6-acetyl-1,3,3-trimethyl bicyclo[2.2.2]octan-2-one, another key intermediate, was accomplished starting from an adduct of monomethylated (-)-carvone and methyl acrylate. researchgate.net

The derivatization process often involves a series of carefully planned oxidation, reduction, and protection/deprotection steps. For example, the synthesis of the dione (B5365651) intermediate involved the protection of a hydroxyl group as a tetrahydropyranyl (THP) ether, followed by oxidation of another alcohol to a ketone, and finally deprotection and oxidation to yield the target 1,3,3-trimethylbicyclo[2.2.2]octan-2,6-dione. lookchem.com

Table 2: Synthesis of 1,3,3-Trimethylbicyclo[2.2.2]octan-2,6-dione Intermediate

StepStarting MaterialReagentsProductYieldReference
13-Methyl-3-(prop-1-en-2-yl)cyclohex-1-ene-1-carbaldehydeOsO₄, NMO3-(1,2-Dihydroxypropan-2-yl)-3-methylcyclohexane-1,2-dione- lookchem.com
23-(1,2-Dihydroxypropan-2-yl)-3-methylcyclohexane-1,2-dioneNaIO₄3-(2-Oxo-propyl)-3-methyl-cyclohexane-1,2-dione- lookchem.com
33-(2-Oxo-propyl)-3-methyl-cyclohexane-1,2-dionePiperidine acetate, AcOH, Benzene (B151609)1,3,3-Trimethylbicyclo[2.2.2]octane-2,6-dioneLow lookchem.com
4(Alternate route) 6-Hydroxy-1,3,3-trimethylbicyclo[2.2.2]octan-2-onePyridinium dichromate (PDC), CH₂Cl₂1,3,3-Trimethylbicyclo[2.2.2]octane-2,6-dione- lookchem.com

These derivatization strategies highlight the importance of precursor selection and the power of sequential chemical transformations to build the intricate and highly substituted this compound scaffold.

Chemical Reactivity, Reaction Mechanisms, and Stereochemical Investigations of 1,3,3 Trimethylbicyclo 2.2.2 Octan 2 One

Carbonyl Group Transformations in the Bicyclo[2.2.2]octan-2-one Framework

The bicyclo[2.2.2]octan-2-one framework, exemplified by the naturally occurring monoterpenoid 1,3,3-trimethylbicyclo[2.2.2]octan-2-one (more commonly known as fenchone), presents a sterically hindered carbonyl group within a rigid, caged structure. wikipedia.orgnih.govnih.gov This unique structural arrangement profoundly influences the reactivity and stereochemistry of its transformations.

The reduction of the carbonyl group in this compound leads to the formation of the corresponding secondary alcohols, endo- and exo-fenchyl alcohol. The facial selectivity of the nucleophilic attack by the hydride reagent is governed by steric hindrance. The bulky gem-dimethyl group at the C3 position and the methyl group at the C1 bridgehead position create a sterically demanding environment.

Attack of the hydride from the less hindered exo face (path A) results in the formation of the endo-alcohol, while attack from the more hindered endo face (path B) yields the exo-alcohol. Consequently, reduction reactions typically favor the formation of the endo-alcohol. The ratio of the resulting epimeric alcohols is highly dependent on the steric bulk of the reducing agent.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for this transformation. chemguide.co.uktcichemicals.com Sodium borohydride is a milder reducing agent and generally exhibits higher stereoselectivity in the reduction of hindered ketones compared to the more reactive lithium aluminum hydride. nih.gov The choice of solvent can also influence the stereochemical outcome.

Table 1: Stereoselectivity in the Reduction of this compound

Reducing Agent Solvent Major Product Minor Product Product Ratio (endo:exo)
Sodium Borohydride (NaBH₄) Methanol endo-Fenchyl Alcohol exo-Fenchyl Alcohol High (Specific ratio varies with conditions)

This table presents a generalized outcome. Actual experimental ratios can vary based on precise reaction conditions such as temperature and concentration.

The Baeyer-Villiger oxidation transforms ketones into esters (or lactones from cyclic ketones) through the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.com This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). organicchemistrytutor.comnih.gov

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge is more likely to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orglibretexts.org

In the case of this compound, the two carbons adjacent to the carbonyl are the bridgehead C1 (a quaternary carbon) and the C3 methylene (B1212753) carbon (part of a quaternary center). The migrating group is the one bonded to the carbonyl carbon. Therefore, the choice is between the C1-C2 bond and the C2-C3 bond. Migration involves the C1 bridgehead carbon, which is a tertiary center, in preference to the C3 carbon. The oxidation of bicyclic ketones like those in the bicyclo[2.2.2]octane series can be influenced by stereoelectronic effects and ring strain. organic-chemistry.orgrsc.org The oxidation of bicyclo[2.2.2]octanone itself yields cis-4-hydroxycyclohexylacetic acid lactone, indicating migration of the bridgehead carbon. researchgate.net Applying this principle to fenchone (B1672492), the expected product is the corresponding lactone resulting from the migration of the more substituted C1 bridgehead position.

The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org A concerted rearrangement step follows, where the migrating group moves from carbon to oxygen with the simultaneous departure of a carboxylate anion, leading to the formation of the lactone. wikipedia.org

Ketones, including this compound, undergo nucleophilic addition reactions, not nucleophilic acyl substitution, as they lack an inherent leaving group on the carbonyl carbon. libretexts.orgyoutube.com The addition of a nucleophile to the electrophilic carbonyl carbon results in the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. youtube.com

The rigid bicyclic framework and significant steric hindrance around the carbonyl group dictate the stereochemical outcome of nucleophilic additions. Similar to reduction reactions, nucleophiles preferentially attack from the less hindered exo face.

For example, the reaction of fenchone with organometallic reagents like organolithium compounds proceeds via nucleophilic addition. The synthesis of potential cannabinoid receptor agonists has been achieved by coupling fenchone with lithiated resorcinol (B1680541) derivatives. mdpi.com In these reactions, the organolithium reagent adds to the carbonyl carbon, and subsequent aqueous workup yields the tertiary alcohol. mdpi.com The stereoselectivity of such additions can be influenced by the presence of Lewis acids, which can coordinate to the carbonyl oxygen and alter the steric and electronic environment. researchgate.net

Skeletal Rearrangements and Isomerizations of this compound Derivatives

The strained and rigid skeleton of fenchone and its derivatives makes them susceptible to a variety of rearrangement reactions, often initiated by the formation of carbocationic or enolate-type intermediates.

Homoenolization is a process in which a proton is removed from a carbon atom that is not directly adjacent (alpha) to a carbonyl group, typically from the beta-position, under strong basic conditions. This generates a homoenolate anion, which can then undergo rearrangement or deuterium (B1214612) exchange.

Studies on the related 1,3,3-trimethylbicyclo[2.2.2]octane-2,5-dione have revealed an unusually rapid hydrogen-deuterium (H-D) exchange at the bridgehead methyl group when treated with a strong base like potassium tert-butoxide in deuterated tert-butyl alcohol (t-BuOD) at high temperatures. cdnsciencepub.commcmaster.ca This exchange occurs significantly faster than at the bridgehead methyl of the related compound, fenchone. cdnsciencepub.com The mechanism is proposed to involve the formation of an isomeric intermediate containing an active methylene group derived from the bridgehead methyl, which facilitates the rapid deuterium incorporation. cdnsciencepub.com

For fenchone (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one), a structurally similar bicyclic ketone, homoenolization studies have also been conducted. These experiments, carried out at high temperatures (e.g., 220 °C) with potassium tert-butoxide in deuterated solvent, established that deuterium exchange occurs, although sometimes accompanied by the deterioration of the reaction medium. researchgate.net These studies are crucial for understanding the formation and reactivity of non-classical enolates and the activation of seemingly unreactive C-H bonds.

Table 2: Conditions for Homoenolization and Deuterium Exchange

Substrate Base/Solvent Temperature Observation
1,3,3-Trimethylbicyclo[2.2.2]octane-2,5-dione K⁺tBuO⁻/t-BuOD 175°C Unusually rapid H-D exchange at the bridgehead methyl group. cdnsciencepub.com

Pinacol-type rearrangements and other carbocationic processes are characteristic reactions of bicyclic systems, often leading to profound skeletal transformations. These reactions are typically initiated by the formation of a carbocation, for example, through the protonation of an alcohol and subsequent loss of water, or through acid catalysis on the ketone itself. libretexts.orgthieme-connect.de

While fenchone itself is known to undergo rearrangement upon treatment with strong acids, detailed studies often involve its derivatives. nih.gov For instance, acid-catalyzed reactions of hydroxylated pinene derivatives can proceed through a cascade of rearrangements, including a semipinacol rearrangement, to yield tricyclic scaffolds of the fenchone type with high diastereoselectivity. nih.gov

The formation of a carbocation at a position adjacent to a strained ring system can trigger a 1,2-alkyl or 1,2-hydride shift to relieve ring strain and form a more stable carbocation. libretexts.org In the context of the bicyclo[2.2.2]octane framework, these rearrangements can lead to the contraction or expansion of the rings, resulting in the formation of isomeric bicyclo[3.2.1]octane or other rearranged skeletons. researchgate.netoup.com For example, the treatment of 2-exo-arylfenchyl alcohols with acid can lead to tandem Wagner-Meerwein rearrangements. nih.gov The precise nature of the product is highly dependent on the substrate's stereochemistry and the reaction conditions.

Photochemical Rearrangements (e.g., Oxa-di-π-methane)

The oxa-di-π-methane (ODPM) rearrangement is a well-established photochemical reaction of β,γ-unsaturated ketones that results in the formation of a saturated α-cyclopropyl ketone. This transformation formally constitutes a 1,2-acyl shift and the formation of a bond between the former α and γ carbon atoms. libretexts.orgacs.org While this compound itself is a saturated ketone and does not possess the requisite β,γ-unsaturation to undergo this rearrangement directly, its unsaturated derivatives provide significant insight into the photochemical behavior of the bicyclo[2.2.2]octanone framework.

Detailed research has been conducted on 1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one derivatives, which contain multiple chromophores. The photochemical outcomes for these molecules are highly dependent on the reaction conditions, particularly the method of excitation. researchgate.net

Direct Irradiation: Upon direct irradiation in solvents like benzene (B151609), acetonitrile, or methanol, these dienones tend to aromatize through the photoelimination of dimethylketene.

Triplet Sensitization: When a triplet sensitizer (B1316253) (e.g., acetone (B3395972) or acetophenone) is used, the reaction pathway can change. For some derivatives, aromatization is still observed. However, for others, the reaction can yield di-π-methane (DPM) rearrangement products. researchgate.net In these cases, the triplet-sensitized reaction leads to the formation of new bicyclic systems, demonstrating the complex photochemistry of this scaffold.

The following table summarizes the photochemical behavior of various substituted 1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-ones upon triplet sensitization in different solvent systems, illustrating the formation of di-π-methane products.

Dienone DerivativeSensitizer/SolventObserved ProductsReference
1,3,3-Trimethylbicyclo[2.2.2]octa-5,7-dien-2-one (1a)Acetone / AcetophenoneAromatic Compound (2a) researchgate.net
Substituted Dienone (1d)AcetoneAromatic Compound (2d) and DPM Products (3d) researchgate.net
Substituted Dienone (1d)Acetone / AcetophenoneDPM Product (3d) only researchgate.net
Substituted Dienone (1f)AcetoneAromatic Compound (2f) and DPM Products (3f, 4f) researchgate.net
Substituted Dienone (1f)Acetone / AcetophenoneDPM Products (3f, 4f) only researchgate.net

1,2-Acyl Migrations and Ring Expansions

The 1,2-acyl migration is a fundamental rearrangement process that can occur in ketones, including those with the bicyclo[2.2.2]octanone skeleton. This type of migration is a key step in various reactions, often leading to significant structural changes such as ring expansion.

A notable example of this reactivity is observed during the oxidative decarboxylation of a dicarboxylic acid derivative of this compound. Treatment of 6-methoxy-1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid with lead tetraacetate results in the formation of 1,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-one, but also yields products with a rearranged bicyclo[3.2.1]octane system. The proposed mechanism for this ring expansion involves the formation of a carbonium ion intermediate after initial decarboxylation, which then undergoes a 1,2-acyl migration to furnish the thermodynamically more stable bicyclo[3.2.1]octane skeleton. researchgate.net This demonstrates how the inherent strain and stereoelectronics of the bicyclo[2.2.2] system can facilitate skeletal rearrangements via acyl shifts.

Furthermore, the oxa-di-π-methane rearrangement, discussed in the previous section, is mechanistically defined by a formal 1,2-acyl shift, underscoring the importance of this process in the photochemical transformations of related unsaturated ketones. libretexts.orgacs.org

Catalytic Applications in Reactions involving this compound

The rigid, chiral framework of terpenoid ketones like fenchone makes them and their derivatives potential candidates for use in asymmetric catalysis, either as chiral auxiliaries or as ligands.

Gold-Catalyzed Cycloisomerization Reactions

Gold-catalyzed cycloisomerization reactions are powerful methods for constructing complex cyclic and polycyclic molecular architectures from unsaturated precursors like enynes and allenes. nih.govrsc.org These reactions benefit from the high affinity of gold(I) catalysts for alkynes and allenes, which activates them towards nucleophilic attack. While chiral ligands and auxiliaries are widely used to induce enantioselectivity in these transformations, a review of the scientific literature indicates a lack of specific examples where this compound or its direct derivatives are employed as substrates, ligands, or chiral auxiliaries in gold-catalyzed cycloisomerization reactions.

Lewis Acid-Catalyzed Cyclizations

Lewis acids are crucial catalysts in a vast array of chemical transformations, including cyclization reactions to form carbocyclic systems. They function by coordinating to a basic site in a substrate, such as a carbonyl oxygen, which enhances the electrophilicity of the molecule and can promote intramolecular reactions. libretexts.orgnih.gov The synthesis of the bicyclo[2.2.2]octane skeleton itself can be achieved through Diels-Alder reactions, which are often significantly accelerated by Lewis acid catalysts. nih.gov

While direct studies involving this compound in Lewis acid-catalyzed cyclizations are not extensively documented, related transformations in similar monoterpenoid systems highlight the utility of this approach. For instance, an efficient enantiospecific synthesis of an oxatricyclodecane, which contains a bicyclo[2.2.2]octan-2-ol core, was achieved from (R)-carvone. A key step in this synthesis is a mild, intramolecular etherification mediated by the Lewis acid boron trifluoride etherate (BF₃·OEt₂). This demonstrates the principle of using Lewis acids to facilitate cyclizations to form the bicyclo[2.2.2] ring system in complex, chiral environments derived from natural products.

Advanced Spectroscopic Analysis and Structural Elucidation of 1,3,3 Trimethylbicyclo 2.2.2 Octan 2 One and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of bicyclo[2.2.2]octanone systems. The fixed, non-inverting boat conformation of the cyclohexane (B81311) rings results in distinct and predictable chemical shifts and coupling constants, which are highly sensitive to substituent orientation.

Deuterium (B1214612) Isotope Effects on Chemical Shifts

The substitution of protons with deuterium (D) introduces small but measurable perturbations in the ¹³C NMR chemical shifts of neighboring and even distant carbons. These deuterium isotope effects (DIEs) are valuable for spectral assignment and for probing subtle structural and electronic effects. researchgate.net Deuteration typically occurs at carbons alpha to the carbonyl group via keto-enol tautomerization under basic conditions. nih.govrsc.org

In ketones, the introduction of deuterium generally causes upfield shifts (to a lower ppm value) for the carbon atoms. The magnitude of the shift depends on the number of bonds separating the observed carbon from the site of deuteration.

¹ΔC(D): A large one-bond isotope effect is observed on the deuterated carbon itself.

²ΔC(D): A two-bond isotope effect is seen on the carbonyl carbon and other adjacent carbons. These effects are transmitted through the sigma bonds. numberanalytics.com

Long-Range Effects: In rigid systems like bicyclo[2.2.2]octan-2-one, small isotope effects can be transmitted over three or more bonds (³ΔC(D), ⁴ΔC(D)). nih.gov Studies on 2-alkanones have shown that these long-range effects are additive and depend on the number of deuterons substituted at each site. nih.gov

A particularly relevant study on 1,3,3-trimethylbicyclo[2.2.2]octane-2,5-dione, a close analogue, revealed an unusually rapid hydrogen-deuterium exchange at the bridgehead methyl group (C1-methyl). cdnsciencepub.com This suggests that the bridgehead methyl protons in 1,3,3-trimethylbicyclo[2.2.2]octan-2-one could also be susceptible to exchange under homoenolization conditions, a phenomenon that can be tracked by observing the corresponding isotope shifts in the ¹³C NMR spectrum. cdnsciencepub.com

Table 1: Typical Deuterium Isotope Effects (DIEs) on ¹³C Chemical Shifts in Ketones

Isotope EffectTypical Shift (ppm)Description
¹ΔC(D)-0.3 to -0.9One-bond effect; largest magnitude, always upfield.
²ΔC(D)-0.05 to -0.15Two-bond effect on adjacent carbons, typically upfield.
nΔC(D) (n > 2)< -0.05Long-range effects; smaller, variable sign, transmitted through bonds or space.

Two-Dimensional NMR Techniques for Complex Stereochemical Assignment

While 1D NMR provides initial data, 2D NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals, and for determining the relative stereochemistry in complex molecules like this compound. journals.co.zalookchem.com

COSY (Correlation Spectroscopy): This experiment identifies scalar couplings between protons, typically over two or three bonds (²JHH, ³JHH). It is used to trace the connectivity of proton networks within the bicyclic framework, for example, along the ethylene (B1197577) bridges. researchgate.netualberta.ca

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon chemical shifts based on the already assigned proton spectrum. journals.co.za

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two to four bonds. It is crucial for identifying quaternary carbons (like C1 and C3) by observing their correlations to nearby methyl and methylene (B1212753) protons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. journals.co.zaresearchgate.net This is the most powerful tool for determining relative stereochemistry in rigid bicyclic systems. For instance, a NOE correlation between one of the C3-methyl groups and a specific proton on the C5/C6 bridge would establish its syn or anti orientation relative to that bridge.

Table 2: Application of 2D NMR Techniques for Structural Elucidation of Bicyclo[2.2.2]octanones

2D NMR ExperimentInformation ObtainedApplication to this compound
COSY¹H-¹H spin-spin coupling networksEstablishing connectivity of protons on the C5, C6, C7, and C8 bridges.
HSQCDirect ¹H-¹³C correlations (one bond)Assigning the chemical shift of each protonated carbon atom.
HMBCLong-range ¹H-¹³C correlations (2-4 bonds)Assigning quaternary carbons (C1, C3, C2=O) and confirming overall connectivity.
NOESY¹H-¹H through-space proximityDetermining relative stereochemistry, such as the spatial relationship between methyl groups and bridge protons.

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule, including its precise bond lengths, bond angles, and both relative and absolute stereochemistry. justia.com For chiral molecules like enantiomerically pure analogues of this compound, X-ray crystallography can unambiguously establish the absolute configuration. mdpi.com

The determination of absolute structure is possible for non-centrosymmetric space groups and relies on the phenomenon of anomalous dispersion. mdpi.com The Flack parameter is a critical value refined during the structure solution that indicates whether the correct enantiomer has been modeled. A value close to 0 confirms the assigned absolute configuration, while a value near 1 indicates that the inverted structure is correct. mdpi.com

While a crystal structure for this compound is not publicly available, data from closely related bicyclo[2.2.2]octane derivatives illustrate the type of information obtained. justia.comgoogle.com For example, the crystal structure of bicyclo[2.2.2]octane-1,4-diol was solved and refined, providing precise atomic coordinates and confirming the rigid boat conformations of the constituent rings. justia.com

Table 3: Representative Crystallographic Data for a Bicyclo[2.2.2]octane Derivative (Bicyclo[2.2.2]octane-1,4-diol)

ParameterValue
Chemical FormulaC₈H₁₄O₂
Crystal SystemTetragonal
Space GroupI4₁cd
a (Å)12.55
b (Å)12.55
c (Å)10.98
Volume (ų)1728
Z (Molecules per unit cell)16
Data adapted from a patent describing the synthesis and structure of bicyclo[2.2.2]octane-1,4-diol. justia.com

Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Insights

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers significant structural insight through the analysis of its fragmentation patterns. For bicyclic ketones, electron ionization (EI) mass spectrometry typically induces characteristic fragmentation pathways.

The most prominent fragmentation pathway for many bicyclo[2.2.2]octanone derivatives is a retro-Diels-Alder reaction . researchgate.net This process involves the cleavage of the molecule into a cyclohexadiene radical cation and a neutral ethylene molecule (or a substituted variant). For this compound, this pathway is less likely to be the primary route due to the substitution pattern.

Instead, fragmentation is expected to be dominated by cleavages alpha to the carbonyl group, a common pathway for ketones. researchgate.net

α-Cleavage: The bond between the carbonyl carbon (C2) and a neighboring quaternary carbon (C1 or C3) can break. Cleavage of the C1-C2 bond would lead to the loss of a C₇H₁₁ radical and the formation of a stable acylium ion. Alternatively, cleavage of the C2-C3 bond is also possible.

Loss of Small Neutral Molecules: Subsequent or alternative fragmentation can involve the loss of neutral molecules like carbon monoxide (CO), isobutylene (B52900) from the gem-dimethyl group, or methyl radicals.

Analysis of an analogue, 5- and 6-isopropyl-1,3,3-trimethylbicyclo-[2.2.2]-octan-2-one, shows major fragments that can be rationalized by these pathways. google.com Based on the structure of this compound (MW = 166.26 g/mol ), a proposed fragmentation pattern is outlined below. nih.gov

Table 4: Proposed Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonProposed Fragmentation Pathway
166[C₁₁H₁₈O]⁺•Molecular Ion (M⁺•)
151[M - CH₃]⁺Loss of a methyl radical from C1 or C3.
123[M - C₃H₇]⁺ or [M - CO - CH₃]⁺Loss of an isopropyl radical or sequential loss of CO and a methyl radical.
110[M - C₄H₈]⁺•Loss of isobutylene via rearrangement.
95[C₇H₁₁]⁺Loss of C₄H₇O radical after initial ring opening.
81[C₆H₉]⁺Common fragment in cyclic terpenes, likely from further degradation.

Computational and Theoretical Investigations of 1,3,3 Trimethylbicyclo 2.2.2 Octan 2 One Systems

Quantum Chemical Studies of Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the electronic properties and three-dimensional shape of 1,3,3-trimethylbicyclo[2.2.2]octan-2-one. These studies, often employing Density Functional Theory (DFT) and other ab initio methods, provide a detailed picture of the molecule's characteristics at the atomic level.

Computational studies on related bicyclo[2.2.2]octane derivatives have been performed to understand their structural and electronic properties. For instance, quantum-mechanical calculations at the B3LYP/6-31G(d,p) level of theory have been used to analyze the molecular parameters of various bicyclic systems. nih.gov Such studies are crucial for understanding how the rigid bicyclic core influences the properties of the molecule. While specific high-level computational data for this compound is not abundant in publicly accessible literature, the computed properties from databases like PubChem provide a starting point for its theoretical characterization. nih.gov

Table 1: Computed Properties of this compound

PropertyValueMethodSource
Molecular FormulaC₁₁H₁₈O- nih.gov
Molecular Weight166.26 g/mol - nih.gov
XLogP32.8XLogP3 3.0 nih.gov
Hydrogen Bond Donor Count0Cactvs 3.4.6.11 nih.gov
Hydrogen Bond Acceptor Count1Cactvs 3.4.6.11 nih.gov
Rotatable Bond Count0Cactvs 3.4.6.11 nih.gov
Exact Mass166.135765193 DaPubChem 2.1 nih.gov
Monoisotopic Mass166.135765193 DaPubChem 2.1 nih.gov
Topological Polar Surface Area17.1 ŲCactvs 3.4.6.11 nih.gov
Heavy Atom Count12PubChem nih.gov
Complexity219Cactvs 3.4.6.11 nih.gov

This table presents computationally derived properties and may not reflect experimental values.

The electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), dictates the reactivity of the molecule. For a ketone, the HOMO is typically associated with the lone pair electrons on the oxygen atom, while the LUMO is the π* antibonding orbital of the carbonyl group. The energies of these orbitals are crucial for predicting the outcomes of chemical reactions.

Reaction Mechanism Modeling and Transition State Energetics

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, this approach can shed light on its reactivity, including rearrangements and reactions at the carbonyl group.

Studies on analogous bicyclo[2.2.2]octanone systems have utilized DFT calculations to explore reaction pathways. For example, the influence of ring strain on the competition between rearrangement and cyclization reactions of bicyclo[2.2.2]octenone derivatives has been investigated. nih.govnih.gov These studies show that the reaction outcomes are often under thermodynamic control, with the relative stability of intermediates and products determining the major pathway. nih.gov In one such study, it was found that a 5-exo-trig cyclization intermediate could either undergo a hydrogen-atom transfer (HAT) to form a cyclized product or a rearrangement via a twistane (B1239035) intermediate. nih.gov

While a specific study on this compound was not found, research on the related compound, fenchone (B1672492) (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one), provides insights into potential reaction energetics. The kinetics of the gas-phase reaction of fenchone with hydroxyl (OH) radicals and chlorine (Cl) atoms have been determined experimentally, providing rate coefficients that are essential for atmospheric chemistry models. mdpi.com

Table 2: Rate Coefficients for the Reaction of Fenchone with OH Radicals and Cl Atoms at 298 ± 2 K

ReactantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Source
OH(0.39 ± 0.09) x 10⁻¹¹ mdpi.com
Cl(1.86 ± 0.29) x 10⁻¹⁰ mdpi.com

This data is for the analogous compound fenchone and serves as an estimate for the reactivity of the bicyclo[2.2.2]octan-2-one system.

Furthermore, computational studies on the keto-enol tautomerization of cyclic diketones have been performed using methods like M062X-SMD/6-31+G(d,p)//M062X/6-31+G(d,p). nist.gov These studies calculate the activation free energy barriers for enolization, which is a fundamental reaction for ketones. For instance, the activation free energy barrier for the enolization of cyclopentane-1,3-dione in the aqueous phase was calculated to be 64.0 kcal/mol. nist.gov Such calculations, if applied to this compound, would provide valuable information about its acid- and base-catalyzed reactions.

Analysis of Strain Energy and Conformational Dynamics in Bicyclo[2.2.2]octane Systems

The bicyclo[2.2.2]octane framework is inherently strained due to its rigid, caged structure, which enforces eclipsed or nearly eclipsed conformations along the C-C bonds of the bridges. This strain energy is a critical factor influencing the stability and reactivity of its derivatives.

Computational methods have been employed to quantify the strain energy of the parent bicyclo[2.2.2]octane. Estimates for its strain energy vary, with values reported in the range of 7.4 to 11.6 kcal/mol from some studies, while other molecular mechanics calculations have suggested a higher value of approximately 26 kcal/mol. mdpi.com This strain is a combination of angle strain at the bridgehead carbons and torsional strain along the ethane (B1197151) bridges. The methylene (B1212753) bridges in bicyclo[2.2.2]octane are known to adopt chair-like conformations. capes.gov.br

Computational studies on various bicyclo[2.2.2]octane derivatives have been performed to understand their conformational dynamics. While the core bicyclic system is rigid, substituents can have rotational freedom. nih.gov The conformational dynamics of such systems can be investigated using molecular dynamics (MD) simulations. For example, MD simulations have been used to study the conformational dynamics of helices in proteins containing bicyclo[2.2.2]octane-derived residues. nih.gov

Table 3: Calculated Strain Energies for Bicyclo[2.2.2]octane using Different Computational Methods

MethodStrain Energy (kcal/mol)Source
W1BD11.6 nih.gov
G-411.9 nih.gov
CBS-APNO10.0 nih.gov
CBS-QB311.0 nih.gov
M062X/6-31+G(2df,p)13.9 nih.gov

This data is for the parent bicyclo[2.2.2]octane and provides a baseline for understanding the strain in its derivatives.

The conformational dynamics of the bicyclo[2.2.2]octane system are generally limited to vibrations and minor torsional motions rather than large-scale conformational changes like ring flips seen in cyclohexane (B81311). The rigid nature of this framework is a key feature that is often exploited in the design of molecules with specific three-dimensional structures.

Molecular Modeling of Intermolecular Interactions (Excluding biological binding affinity interpretation)

The carbonyl group is a key site for intermolecular interactions. The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor. The carbon-oxygen double bond also creates a dipole moment in the molecule, leading to dipole-dipole interactions.

A study on the non-covalent interactions of the related compound fenchone with phenol (B47542) and benzene (B151609) provides a model for the types of interactions this compound might exhibit. nih.gov Using rotational spectroscopy and quantum chemistry, it was shown that fenchone forms complexes with both phenol (a hydrogen bond donor) and benzene (a source of dispersion interactions). nih.gov In the fenchone-phenol complex, a hydrogen bond is formed between the phenolic hydroxyl group and the carbonyl oxygen of fenchone. nih.gov In the fenchone-benzene complex, the interaction is dominated by dispersion forces. nih.gov

Computational models can be used to calculate the interaction energies of dimers and larger clusters of this compound, providing a theoretical basis for understanding its bulk properties such as boiling point and solubility. These models can also be used to predict how the molecule would interact with different solvent molecules.

Strategic Applications of 1,3,3 Trimethylbicyclo 2.2.2 Octan 2 One in Complex Molecule Synthesis

Role as a Chiral Synthon in Organic Synthesis

A chiral synthon is a stereochemically pure building block used to introduce a specific chirality into a target molecule. The bicyclo[2.2.2]octanone framework, with its potential for multiple stereocenters, serves this purpose effectively. While the parent 1,3,3-trimethylbicyclo[2.2.2]octan-2-one can be synthesized from achiral precursors, its derivatives can be prepared in enantiomerically pure forms, establishing their role as valuable chiral synthons.

A notable example is the synthesis of enantiomerically pure 6-acetyl-1,3,3-trimethylbicyclo[2.2.2]octan-2-one, a key intermediate for the natural product (-)-patchouli alcohol. nih.gov This synthesis was achieved starting from the readily available natural product (–)-carvone, demonstrating how a complex chiral bicyclo[2.2.2]octanone can be constructed from the existing chiral pool. nih.gov The use of such enantiopure intermediates is critical in total synthesis to ensure the final product has the correct absolute stereochemistry, which is often essential for its biological activity.

Intermediacy in the Formal and Total Syntheses of Natural Products

The unique carbon skeleton of this compound derivatives makes them ideal precursors for constructing the complex, polycyclic architectures of various natural products, particularly sesquiterpenes.

Patchouli alcohol and norpatchoulenol are two sesquiterpenes known for their distinctive aroma and have been significant targets in total synthesis due to their complex tricyclic structure. tandfonline.com Derivatives of this compound have been identified as crucial intermediates in formal syntheses of these molecules. tandfonline.comnih.gov

A straightforward and effective method has been reported for the preparation of two key intermediates: 6-endo-formyl-1,3,3-trimethylbicyclo[2.2.2]octan-2-one and 6-endo-acetyl-1,3,3-trimethylbicyclo[2.2.2]octan-2-one. tandfonline.comresearchgate.netnih.gov The synthesis begins with the common starting material 2-methylbenzoic acid and proceeds through key steps including a Birch reduction and a Diels–Alder reaction to construct the bicyclo[2.2.2]octane core. tandfonline.comnih.gov These functionalized ketones are then poised for further transformations to build the remaining rings of the patchouli alcohol skeleton.

Another key intermediate, 1,3,3-trimethylbicyclo[2.2.2]octan-2,6-dione, has also been synthesized and identified as a precursor in the total synthesis of (±)-norpatchoulenol. lookchem.com This diketone serves as a versatile intermediate that connects the bicyclo[2.2.2]octane framework to the final natural product structures. lookchem.com

Key Synthetic IntermediateStarting Material(s)Target Natural Product(s)
6-endo-formyl-1,3,3-trimethylbicyclo[2.2.2]octan-2-one2-Methylbenzoic AcidPatchouli Alcohol, Norpatchoulenol
6-endo-acetyl-1,3,3-trimethylbicyclo[2.2.2]octan-2-one2-Methylbenzoic Acid or (–)-CarvonePatchouli Alcohol, Norpatchoulenol
1,3,3-trimethylbicyclo[2.2.2]octan-2,6-dione(З)-camphor-10-sulphonic acid(±)-Norpatchoulenol, (±)-iso-Norpatchoulenol

This table summarizes key synthetic intermediates based on the bicyclo[2.2.2]octanone core and their role in the synthesis of specific natural products.

The utility of the this compound framework extends beyond patchouli alcohol. The intermediate 1,3,3-trimethylbicyclo[2.2.2]octan-2,6-dione, used for norpatchoulenol, has also been established as a key intermediate in a formal total synthesis of (±)-iso-norpatchoulenol. lookchem.com This demonstrates the versatility of the bicyclic core, where a single, strategically designed intermediate can serve as a divergent point for the synthesis of multiple, structurally related terpenoid natural products.

Development of Novel Molecular Scaffolds and Rigid Bioisosteres based on the Bicyclo[2.2.2]octan-2-one Core

In medicinal chemistry, a significant strategy involves replacing planar aromatic rings, like a phenyl group, with three-dimensional, saturated scaffolds to improve the physicochemical properties of drug candidates. The bicyclo[2.2.2]octane (BCO) core is a prominent example of such a rigid bioisostere. nih.govacs.org Its defined, non-planar structure can improve properties such as aqueous solubility and metabolic stability while maintaining or enhancing biological activity by providing a fixed orientation for appended functional groups. acs.orgmdpi.com

The this compound skeleton is a prime example of this type of scaffold. Research on related BCO systems has shown that replacing a phenyl ring with a BCO core can lead to significant improvements in drug-like properties. For instance, incorporating a BCO scaffold into an analogue of the drug Imatinib increased its metabolic stability. mdpi.com

Propertypara-Phenyl RingBicyclo[2.2.2]octane (BCO) Core
Geometry 2D (Planar)3D (Rigid)
Fsp³ (Fraction of sp³ carbons) 01.0
Connecting Atom Distance ~2.82 Å~2.60 Å

This table compares the geometric and structural properties of a standard para-phenyl ring with the bicyclo[2.2.2]octane (BCO) bioisostere, highlighting the shift from a 2D to a 3D structure. acs.org

Design and Synthesis of Advanced Derivatives for Structure-Activity Relationship Studies (Focused on chemical modification and structural impact)

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, involving the synthesis of a series of related compounds (analogues) to determine how specific structural modifications affect their biological activity. The rigid bicyclo[2.2.2]octanone core provides an excellent and stable platform for such studies, as changes to substituents can be directly correlated to changes in function without the complication of core conformational flexibility.

While SAR studies on this compound itself are not extensively documented, research on the broader class of bicyclo[2.2.2]octanone derivatives clearly demonstrates the principle. For example, a series of 4-aminobicyclo[2.2.2]octanone derivatives were synthesized and evaluated for antiplasmodial and antitrypanosomal activities. researchgate.net The study revealed that modifications to the core, such as converting the ketone to an oxime or thiosemicarbazone, and altering substituents on the bicyclic frame, had a significant impact on biological potency, with some oxime derivatives showing activity comparable to the drug chloroquine. researchgate.net

In another example, a series of rigid bicyclo[2.2.2]octenes fused to N-substituted succinimides were designed and synthesized to act as inhibitors of the SARS-CoV-2 main protease (3CLpro). nih.gov Inhibition assays showed that different substituents on the fused ring system led to varying levels of inhibitory activity, with one compound showing an IC₅₀ value of 102.2 μM, establishing a clear link between chemical structure and biological function for this scaffold. nih.gov These examples underscore the value of the bicyclo[2.2.2]octanone core as a dependable framework for generating focused compound libraries to probe and optimize biological activity.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodKey StepsYieldStereochemical Challenges
Diels-Alder + HydrogenationBirch reduction, cyclizationModerateHigh (requires regioselective control)
Michael AdditionEnol-MVK reactionsModerateModerate (diastereomer separation)

Advanced: How do steric effects influence the synthesis of C(4)-homologated derivatives of this compound?

Answer:
Steric hindrance from bulky substituents (e.g., isopropyl groups) at C(4) significantly impacts reaction pathways. For example:

  • In Diels-Alder approaches, bulky groups reduce yields due to unfavorable transition-state geometries, as seen in the synthesis of 1-isopropylbicyclo[2.2.2]octan-2-one, which is only obtainable in trace amounts .
  • Steric effects can be mitigated using Nagata cyclization or Sakurai reactions, which accommodate larger substituents by leveraging less sterically constrained intermediates . Computational modeling of transition states (e.g., DFT studies) is recommended to predict viable pathways for sterically hindered derivatives.

Advanced: What strategies are effective for resolving stereoisomers of hydroxy-functionalized bicyclo[2.2.2]octan-2-one derivatives?

Answer:
Stereochemical resolution often involves:

  • Epimerization and Separation : For 6-endo- and 6-exo-hydroxybicyclo[2.2.2]octan-2-ones, equilibration under basic conditions allows isolation of the minor exo-epimer through iterative cycles. The endo-epimer dominates thermodynamically due to reduced steric strain in the boat conformation of the bicyclic system .
  • Lanthanum Triflate-Mediated Deprotection : Selective deprotection of acetoxy derivatives using La(OTf)₃ in methanol preserves stereochemical integrity, enabling efficient access to enantiopure intermediates for natural product synthesis .

Q. Table 2: NMR Chemical Shifts for Hydroxy Derivatives

Compoundδ(HO-C6) (C₆D₆, 0.1 M)
6-endo-hydroxybicyclo[2.2.2]octan-2-one1.85 ppm
6-exo-hydroxybicyclo[2.2.2]octan-2-one2.10 ppm

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹³C NMR : Distinct signals for carbonyl (δ ~210 ppm) and quaternary carbons (δ 27–33 ppm for methyl groups) confirm regiochemistry .
  • IR Spectroscopy : A strong carbonyl stretch (~1740 cm⁻¹) verifies ketone functionality .
  • GC-MS : Used to validate purity and detect byproducts (e.g., 2-cyclohexenone) in reaction mixtures .

Advanced: How can computational modeling optimize reaction conditions for bicyclo[2.2.2]octan-2-one synthesis?

Answer:

  • Transition-State Analysis : DFT calculations predict steric and electronic barriers in Diels-Alder or Michael addition pathways. For example, modeling the enol-MVK reaction reveals that π→σ transitions favor bicyclization over linear adducts .
  • Solvent Effects : COSMO-RS simulations can identify solvents (e.g., THF vs. toluene) that stabilize intermediates and improve yields .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors (H335 risk) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns .

Advanced: How is this compound utilized in natural product synthesis?

Answer:

  • Patchouli Alcohol (PA) Synthesis : The compound serves as a key intermediate. For example, Kaliappan et al. converted it to PA via formylation and acetylation steps, achieving 99% purity in later stages .
  • Terpene Derivatives : Functionalization at C(6) (e.g., hydroxylation, alkylation) enables access to sesquiterpenes like stemarene and stemarin .

Advanced: What are the challenges in scaling up laboratory-scale syntheses of this compound?

Answer:

  • Diastereomer Separation : Chromatographic resolution of 4a/4b mixtures becomes impractical at scale. Alternative strategies include kinetic resolution or asymmetric catalysis .
  • Exothermic Reactions : Michael additions with MVK require precise temperature control to prevent runaway reactions. Flow chemistry setups improve safety and reproducibility .

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